XLogP3 Lipophilicity: 2.3 for 4-Benzylpiperidine vs. 0.54–1.03 for Alkyl-Substituted Analogs
The target compound exhibits an XLogP3-AA of 2.3 [1], compared to 1.03 for the 3,5-dimethylpiperidine analog , 0.65 for the unsubstituted piperidine analog , and -0.6 for the 4-methylpiperazine analog [2]. The ~1.3–2.9 log unit difference translates to a 20–800-fold increase in octanol-water partition coefficient, which is expected to enhance passive membrane permeability and blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 3,5-dimethylpiperidine analog: 1.03; unsubstituted piperidine analog: 0.65; 4-methylpiperazine analog: -0.6 |
| Quantified Difference | ΔlogP = +1.27 to +2.90 (target more lipophilic) |
| Conditions | Computed XLogP3-AA (PubChem 2025 release) and vendor-reported LogP (leyan.com, fluorochem.co.uk) |
Why This Matters
Higher lipophilicity is critical for CNS drug candidates, as LogP values between 2–3 are associated with optimal brain penetration while avoiding excessive plasma protein binding and metabolic clearance.
- [1] PubChem CID 16777001, XLogP3-AA=2.3. View Source
- [2] PubChem CID 2461353, XLogP3-AA=-0.6. View Source
